molecular formula C14H18ClNO4 B6718831 Tert-butyl 2-[(3-chloro-4-hydroxybenzoyl)-methylamino]acetate

Tert-butyl 2-[(3-chloro-4-hydroxybenzoyl)-methylamino]acetate

Cat. No.: B6718831
M. Wt: 299.75 g/mol
InChI Key: VGTSBGOKKIZLJU-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(3-chloro-4-hydroxybenzoyl)-methylamino]acetate is an organic compound with a complex structure that includes a tert-butyl ester, a chlorinated benzoyl group, and a methylamino substituent

Properties

IUPAC Name

tert-butyl 2-[(3-chloro-4-hydroxybenzoyl)-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-12(18)8-16(4)13(19)9-5-6-11(17)10(15)7-9/h5-7,17H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTSBGOKKIZLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)C(=O)C1=CC(=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(3-chloro-4-hydroxybenzoyl)-methylamino]acetate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxybenzoic acid and tert-butyl bromoacetate.

    Esterification: The 3-chloro-4-hydroxybenzoic acid is first esterified with tert-butyl bromoacetate in the presence of a base like potassium carbonate to form tert-butyl 3-chloro-4-hydroxybenzoate.

    Amidation: The ester is then reacted with methylamine under controlled conditions to introduce the methylamino group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the benzoyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the benzoyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[(3-chloro-4-hydroxybenzoyl)-methylamino]acetate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving esterases and amidases. Its structure allows it to mimic natural substrates or inhibitors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure may offer therapeutic benefits in treating diseases where enzyme inhibition or receptor modulation is required.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which tert-butyl 2-[(3-chloro-4-hydroxybenzoyl)-methylamino]acetate exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The molecular targets could include enzymes with ester or amide bonds, where the compound can act as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-[(4-hydroxybenzoyl)-methylamino]acetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Tert-butyl 2-[(3-chloro-4-methoxybenzoyl)-methylamino]acetate: The methoxy group instead of the hydroxyl group can alter its chemical properties and interactions.

Uniqueness

Tert-butyl 2-[(3-chloro-4-hydroxybenzoyl)-methylamino]acetate is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzoyl ring. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.

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